molecular formula C15H19F3N2O4 B11475460 ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]alaninate

ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]alaninate

Cat. No.: B11475460
M. Wt: 348.32 g/mol
InChI Key: LGYCBUTZILGESD-UHFFFAOYSA-N
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Description

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted ethyl propanoates .

Scientific Research Applications

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. The ethoxycarbonyl group may also play a role in modulating its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(3-TOLUIDINO)PROPANOATE
  • ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(2-FLUOROANILINO)PROPANOATE

Uniqueness

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds .

Properties

Molecular Formula

C15H19F3N2O4

Molecular Weight

348.32 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(3-methylanilino)propanoate

InChI

InChI=1S/C15H19F3N2O4/c1-4-23-12(21)14(15(16,17)18,20-13(22)24-5-2)19-11-8-6-7-10(3)9-11/h6-9,19H,4-5H2,1-3H3,(H,20,22)

InChI Key

LGYCBUTZILGESD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C)NC(=O)OCC

Origin of Product

United States

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